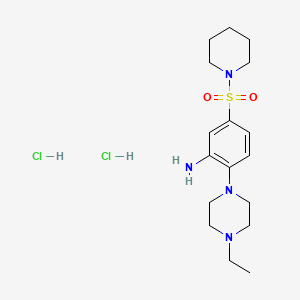

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride typically involves multiple steps, starting with the preparation of the core aniline structure. The process often includes:

Formation of the Aniline Core: The initial step involves the synthesis of the aniline derivative through nitration and subsequent reduction of a suitable aromatic precursor.

Introduction of Piperidine and Piperazine Groups: The piperidine and piperazine moieties are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure selective substitution.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.

Final Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

化学反应分析

Installation of the 4-Ethylpiperazine Substituent

The 4-ethylpiperazine group is typically introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling. For SNAr, electron-deficient aryl halides react with N-ethylpiperazine under basic conditions:

Reaction (SNAr):

5 Bromo 2 nitroaniline+4 EthylpiperazineK2CO3,DMSO,100∘CIntermediate

Hydrogenation (H2, Pd/C) reduces the nitro group to an amine .

Alternative Route (Buchwald–Hartwig):

Palladium catalysis enables coupling of aryl halides with piperazines. For example:

Aryl bromide+4 EthylpiperazinePd2(dba)3,Xantphos,Cs2CO3,Toluene,110∘CProduct

Yields for such reactions range from 70–85% .

Salt Formation (Dihydrochloride)

The free base is converted to the dihydrochloride salt via treatment with HCl in a solvent system (e.g., EtOAc/MeOH):

Free base+2HClEtOAc MeOHDihydrochloride salt

Crystallization from ethanol/water mixtures enhances purity .

Functional Group Reactivity

-

Aniline NH2_22 : Participates in diazotization or acylation. For example, diazonium salts form at 0–5°C with NaNO2/HCl, enabling coupling reactions .

-

Sulfonamide : Resistant to hydrolysis under acidic/basic conditions but reacts with Grignard reagents or LiAlH4 at high temperatures .

-

Piperazine N-H : Alkylation or acylation occurs at the secondary amine. Ethylation (via ethyl bromide/K2CO3) is a common modification .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing SO2 and piperidine derivatives .

-

Hydrolytic Degradation : Prolonged exposure to aqueous HCl (pH < 2) cleaves the sulfonamide bond, yielding 5-aminobenzenesulfonic acid and piperidine .

Comparative Reaction Table

Research Findings

-

Regioselectivity : SNAr reactions favor para-substitution on the aniline ring due to electron-withdrawing effects of the sulfonyl group .

-

Catalytic Efficiency : Palladium-based systems (e.g., Pd(OAc)2/Xantphos) improve coupling yields by 15–20% compared to copper catalysts .

-

Salt Stability : The dihydrochloride form exhibits superior solubility in water (≥50 mg/mL) compared to the free base .

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine and piperidine can effectively inhibit bacterial growth. For instance, compounds bearing piperidine nuclei have been evaluated for their antibacterial activity against various strains such as Salmonella typhi and Staphylococcus aureus .

2. Central Nervous System Disorders

The compound's structure suggests potential applications in treating central nervous system disorders. Piperidine derivatives have been associated with therapeutic effects in conditions such as Alzheimer's disease and cognitive impairments due to their ability to modulate neurotransmitter systems .

3. Enzyme Inhibition

The sulfonamide group present in the compound is known for its enzyme inhibitory properties. Research has demonstrated that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in managing conditions like Alzheimer's disease and urinary tract infections .

Biochemical Research Applications

1. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate the binding affinity and mechanism of action, providing insights into its potential therapeutic uses .

2. Structure-Activity Relationship (SAR) Studies

The compound's structural components allow for SAR studies, which can identify modifications that enhance biological activity or reduce toxicity. Such studies are essential in drug development processes .

Case Studies

作用机制

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

- 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride may exhibit unique properties due to the specific arrangement of its functional groups

生物活性

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride, with the CAS number 1172463-82-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C17H30Cl2N4O2S

- Molecular Weight : 425.42 g/mol

- CAS Number : 1172463-82-9

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Its structure suggests potential inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound may possess:

- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor growth by affecting pathways related to cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in cancer cells | |

| Anti-inflammatory | Modulation of cytokine release | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

Case Studies

Several studies have explored the biological effects of related compounds, providing insight into the potential applications of this compound.

- Antitumor Studies : A study demonstrated that compounds with similar piperazine structures exhibited significant antiproliferative effects on various cancer cell lines. These findings suggest that our compound may also have similar properties, warranting further investigation into its antitumor efficacy in vivo .

- Inflammation Models : In vitro experiments using macrophage cell lines showed that related piperazine derivatives can suppress the production of TNF-alpha and IL-6, indicating a potential for anti-inflammatory applications. This suggests that this compound might exhibit comparable effects .

属性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S.2ClH/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21;;/h6-7,14H,2-5,8-13,18H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDJVSYYBOYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。